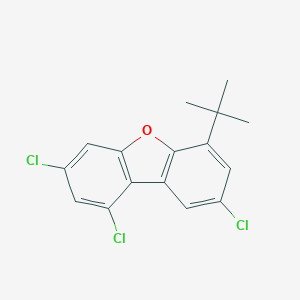

6-t-Butyl-1,3,8-trichlorodibenzofuran

Description

Properties

CAS No. |

125652-12-2 |

|---|---|

Molecular Formula |

C16H13Cl3O |

Molecular Weight |

327.6 g/mol |

IUPAC Name |

6-tert-butyl-1,3,8-trichlorodibenzofuran |

InChI |

InChI=1S/C16H13Cl3O/c1-16(2,3)11-5-8(17)4-10-14-12(19)6-9(18)7-13(14)20-15(10)11/h4-7H,1-3H3 |

InChI Key |

NEMXOMXYPDWFFE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |

Canonical SMILES |

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |

Other CAS No. |

125652-12-2 |

Synonyms |

6-t-butyl-1,3,8-triCDF 6-t-butyl-1,3,8-trichlorodibenzofuran |

Origin of Product |

United States |

Comparison with Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

- Structure : Chlorine substitutions at positions 2,3,7,6.

- Ah Receptor Affinity: High affinity for the aryl hydrocarbon receptor (AhR), leading to potent induction of cytochrome P450 enzymes (e.g., CYP1A1/2) and immunotoxicity .

- Toxicity: LD50 in rodents is ~1 µg/kg; associated with carcinogenicity, teratogenicity, and endocrine disruption .

- Key Difference : TCDD is a full agonist of AhR, whereas 6-t-butyl-1,3,8-trichlorodibenzofuran lacks comparable receptor activation potency .

6-Methyl-1,3,8-Trichlorodibenzofuran (MCDF)

- Structure : Methyl group at position 6 instead of tert-butyl.

- Ah Receptor Interaction : Binds to AhR with moderate affinity (EC50 ~4.9 × 10⁻⁸ M) but acts as a partial antagonist, inhibiting TCDD-induced CYP1A1/2 activity by 50% in vivo .

- Therapeutic Potential: Reduces metastasis in hormone-independent breast and prostate cancers by modulating AhR-miRNA pathways (e.g., miR-335) .

6-Nitro-1,3,8-Trichlorodibenzofuran

- Structure : Nitro group at position 6.

- Activity : Exhibits partial estrogenic effects in rat uterine models, contrasting with the anti-estrogenic properties of MCDF .

- Toxicity : Weak mutagenicity reported in bacterial assays .

Comparative Analysis (Table 1)

Mechanistic Insights

- Substituent Effects : The tert-butyl group in this compound likely sterically hinders AhR binding compared to MCDF’s smaller methyl group, explaining its lower receptor activity .

- Therapeutic Implications: MCDF’s antagonism of TCDD and anti-cancer effects highlight the importance of substituent positioning in modulating AhR signaling.

- Toxicological Gaps : While MCDF and TCDD have well-characterized mechanisms, this compound lacks detailed studies on chronic toxicity, bioaccumulation, and endocrine disruption .

Research and Regulatory Considerations

Q & A

Basic: What analytical methods are recommended for detecting 6-<i>t</i>-Butyl-1,3,8-trichlorodibenzofuran in environmental samples?

Answer:

For environmental detection, use gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction (SPE) . SPE cartridges (e.g., Oasis HLB) pre-conditioned with methanol are effective for concentrating trace amounts from water or sludge . Calibration with isotopically labeled standards (e.g., <sup>13</sup>C-labeled analogs) improves quantification accuracy, as demonstrated in pharmacopeial guidelines for similar chlorinated dibenzofurans . Deactivate glassware with dimethyldichlorosilane to minimize analyte adsorption during preparation .

Basic: How can structural elucidation of 6-<i>t</i>-Butyl-1,3,8-trichlorodibenzofuran be performed?

Answer:

Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, focus on <sup>1</sup>H and <sup>13</sup>C chemical shifts to identify substitution patterns, as seen in analogous benzofuran derivatives . HRMS confirms the molecular formula (C13H7Cl3O, MW 285.56) . X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as applied to structurally related compounds .

Advanced: What experimental design principles apply to studying the Ah receptor-mediated toxicity of this compound?

Answer:

Use in vitro bioassays with human or rodent cancer cell lines (e.g., MCF-7 breast cancer cells) to assess antiestrogenic activity. Dose-response studies should include 6-<i>t</i>-Butyl-1,3,8-trichlorodibenzofuran alongside positive controls (e.g., 2,3,7,8-TCDD) and Ah receptor antagonists. Measure transcriptional activation via luciferase reporter assays . Statistical analysis should account for non-linear responses, as seen in analogous studies on chlorinated dibenzofurans .

Advanced: How can contradictions in environmental persistence data for this compound be resolved?

Answer:

Discrepancies often arise from matrix effects (e.g., soil vs. water) or degradation pathways. Conduct controlled photolysis experiments under UV light (254 nm) to assess half-life variations. Compare results across standardized OECD 301/302 protocols. Use isotope dilution mass spectrometry to correct for matrix interferences . Meta-analysis of existing data should stratify by environmental compartment and experimental conditions .

Basic: What synthetic routes are feasible for 6-<i>t</i>-Butyl-1,3,8-trichlorodibenzofuran?

Answer:

Adapt Ullmann coupling or Suzuki-Miyaura cross-coupling strategies for dibenzofuran scaffolds. Introduce the <i>t</i>-butyl group via Friedel-Crafts alkylation, followed by selective chlorination using sulfuryl chloride (SO2Cl2) under inert conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) . Optimize yields by controlling reaction temperature (40–60°C) and stoichiometry .

Advanced: What computational approaches predict the environmental partitioning of this compound?

Answer:

Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and bioaccumulation potential. Molecular dynamics simulations can predict binding affinity to soil organic matter. Validate predictions against experimental data from sediment-water partitioning studies .

Basic: How should researchers handle safety protocols for this compound?

Answer:

Follow Class 4-1-II hazard guidelines (flammable, toxic) as per Japanese chemical safety standards. Use fume hoods for synthesis and wear nitrile gloves. Store solutions in toluene/nonane mixtures at –20°C to prevent degradation . Disposal must comply with local regulations for polychlorinated dibenzofurans, which are persistent organic pollutants (POPs) .

Advanced: What mechanistic studies elucidate its role as an endocrine disruptor?

Answer:

Investigate Ah receptor (AhR) and estrogen receptor (ER) cross-talk using gene knockout models. Perform chromatin immunoprecipitation (ChIP) to map DNA binding sites. Compare transcriptomic profiles (RNA-seq) of exposed vs. unexposed cells to identify dysregulated pathways (e.g., CYP1A1 induction) . Dose-response curves should integrate both receptor activation and antagonism data .

Basic: What are the key differences between this compound and 2,3,7,8-TCDD in toxicity studies?

Answer:

While both activate AhR, 6-<i>t</i>-Butyl-1,3,8-trichlorodibenzofuran exhibits weaker receptor affinity due to steric hindrance from the <i>t</i>-butyl group. Unlike 2,3,7,8-TCDD, it shows antiestrogenic activity in MCF-7 cells, likely via ERα downregulation . Toxicity equivalence factors (TEFs) for risk assessment should be adjusted accordingly .

Advanced: How to optimize factorial design for ecotoxicology studies?

Answer:

Use 2<sup>k</sup> factorial designs to test interactions between variables (e.g., pH, temperature, coexisting pollutants). For example, a 2<sup>3</sup> design evaluates main effects and interactions of three factors on biodegradation rates. Analyze data via ANOVA with Tukey post-hoc tests . Include replication to control for environmental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.